

An In-depth Technical Guide on the Spectral Data of Liangshanin A

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Compound of Interest

Compound Name: *Liangshanin A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Liangshanin A**, a bioactive diterpenoid isolated from *Rabdosia liangshanica*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the original structure elucidation studies by Sun et al. (1991).

Spectroscopic Data of Liangshanin A

The structural characterization of **Liangshanin A** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

1.1. NMR Spectral Data

The ^1H and ^{13}C NMR spectra provide the foundational information for the carbon-hydrogen framework of **Liangshanin A**. The data was acquired in a CDCl_3 solvent.

Table 1: ^1H NMR Spectral Data of **Liangshanin A** (300 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.86	d	2.4
6.27	d	2.4	2.8
5	2.43	br s	
6 α	2.55	m	
6 β	2.30	m	
7	4.60	t	
9	2.78	br s	2.8
10	1.85	s	
11 α	2.05	m	
11 β	1.75	m	
12 α	1.65	m	
12 β	1.50	m	2.8
14	4.88	s	
17	4.90	s	
5.05	s		
18	1.15	s	
19	1.12	s	2.8
20	1.08	s	

Table 2: ^{13}C NMR Spectral Data of **Liangshanin A** (75 MHz, CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	128.4 (t)	11	38.8 (t)
2	198.2 (s)	12	34.5 (t)
3	211.5 (s)	13	40.2 (d)
4	47.6 (s)	14	75.1 (d)
5	53.6 (d)	15	218.4 (s)
6	34.9 (t)	16	150.2 (s)
7	73.8 (d)	17	112.5 (t)
8	59.8 (s)	18	27.9 (q)
9	57.2 (d)	19	21.8 (q)
10	41.5 (s)	20	18.5 (q)

1.2. Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the elemental composition and exact mass of **Liangshanin A**.

Table 3: Mass Spectrometry Data for **Liangshanin A**

Technique	Ionization Mode	m/z	Formula
HR-ESI-MS	Positive	331.1898 [M+H] ⁺	C ₂₀ H ₂₇ O ₄

1.3. Infrared (IR) Spectral Data

The IR spectrum of **Liangshanin A** reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectral Data for **Liangshanin A**

Wavenumber (cm ⁻¹)	Functional Group
3450	O-H stretching
1750	C=O stretching (ketone)
1720	C=O stretching (ketone)
1660	C=C stretching
910, 880	C=CH ₂ bending

Experimental Protocols

The following are the general experimental methodologies employed for the acquisition of the spectral data.

2.1. Isolation of **Liangshanin A**

The aerial parts of *Rabdosia liangshanica* were collected, dried, and powdered. The powdered plant material was then extracted with 95% ethanol. The resulting crude extract was partitioned successively with petroleum ether and chloroform. The chloroform extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing **Liangshanin A** were further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry

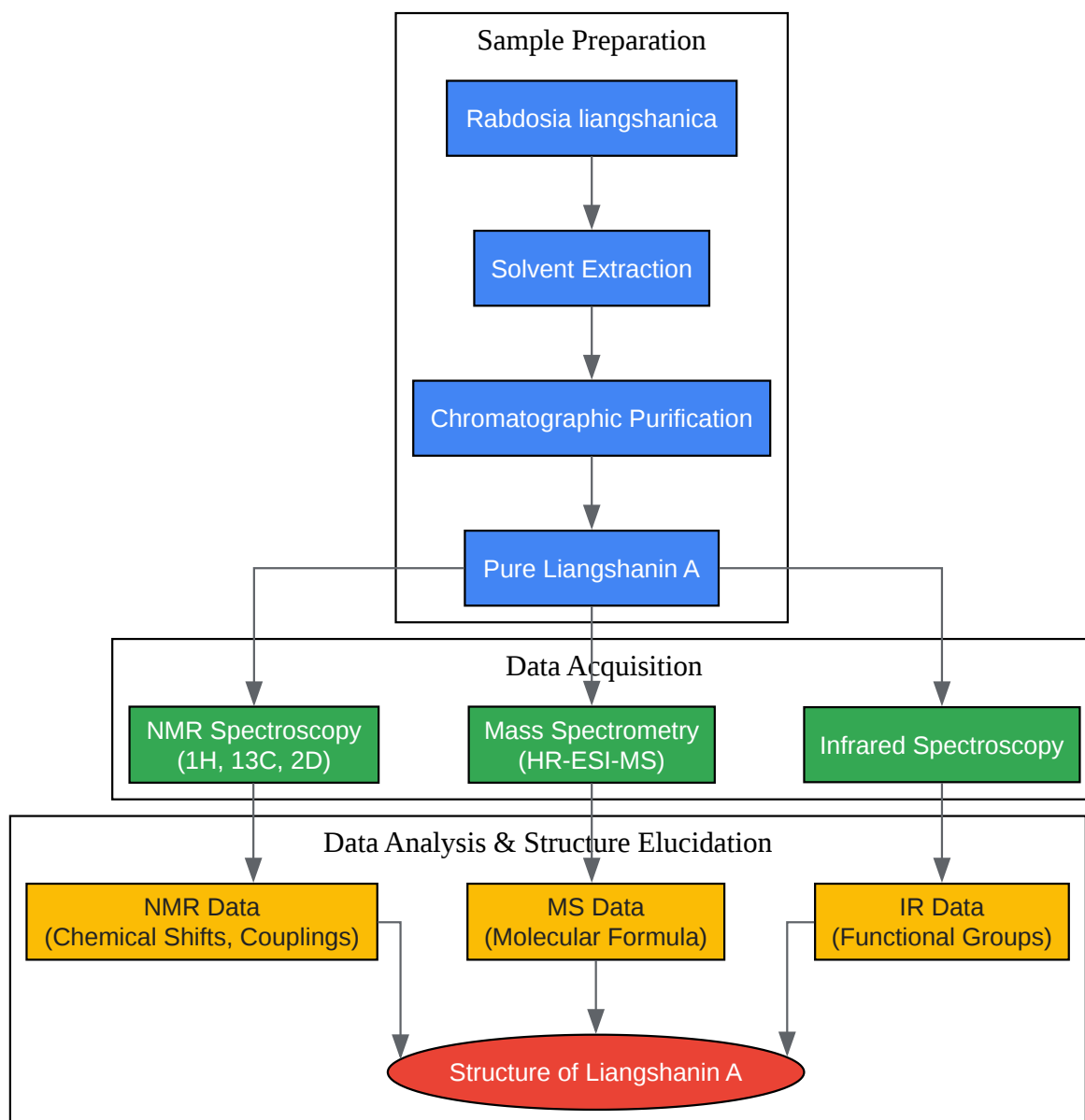
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source.

2.4. Infrared Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer 577 spectrophotometer using a potassium bromide (KBr) pellet.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to the elucidation of the chemical structure of **Liangshanin A** using the described spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **Liangshanin A**.

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